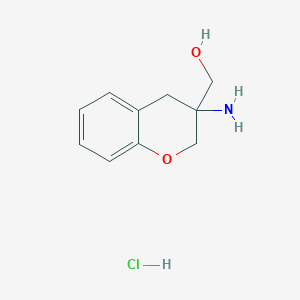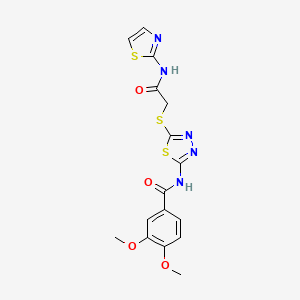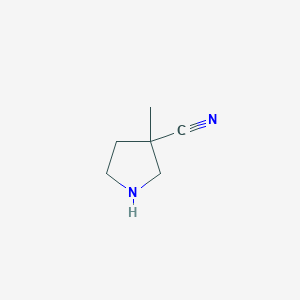
(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is a salt with a molecular weight of 210.66 . Another related compound is 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide with a molecular weight of 192.22 .
Synthesis Analysis
While specific synthesis methods for “(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride” were not found, a related compound, 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, was synthesized via palladium-mediated cross-coupling reactions .
Molecular Structure Analysis
The InChI code for 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is 1S/C10H10N2O.ClH/c11-6-10 (12)5-8-3-1-2-4-9 (8)13-7-10;/h1-4H,5,7,12H2;1H . This provides a detailed description of the molecule’s structure.
Applications De Recherche Scientifique
Methacarn Fixation in Histology
Methacarn (methanol-Carnoy) fixation is a modification of Carnoy's fluid where methanol replaces ethanol. This solution enhances the shrinkage temperature of collagen significantly, leading to improved preservation of tissue structures for histological examination. Methacarn-fixed tissues exhibit minimal shrinkage and show enhanced visibility of myofibrils, especially in endothelial and epithelial cells, compared to tissues fixed with traditional Carnoy's or Zenker's fluid. This indicates a role for methanol-based solutions in preserving helical proteins in myofibrils and collagen, although it may alter globular proteins and DNA conformations (Puchtler et al., 1970).
Antioxidant Potential of Chromone Derivatives
Chromones, including 1-benzopyran-4-ones, exhibit significant antioxidant properties, neutralizing active oxygen and halting free radical processes that can prevent or inhibit cell impairment leading to diseases. The antioxidant activity is associated with the compound's ability to scavenge radicals, important for preventing inflammation, diabetes, tumor growth, and cancer. This review highlights the role of the chromone structure, present in (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride, in developing potential antioxidants for therapeutic applications (Yadav et al., 2014).
Nanomaterials Synthesis and Manipulation
The review on the chemical manipulation of nanomaterials using solvents, including methanol, discusses how the presence of low dielectric constant solvents with methanol can influence the hydrolysis of alkoxides, leading to the formation of mesoporous materials with high surface areas. This application of methanol in creating advanced materials with potential uses in catalysis, filtration, and as structural components in various nanotechnologies showcases the broader implications of methanol and related chemical structures in scientific research (Ranjit et al., 2006).
Propriétés
IUPAC Name |
(3-amino-2,4-dihydrochromen-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-10(6-12)5-8-3-1-2-4-9(8)13-7-10;/h1-4,12H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSFNARROLHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)


![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2833430.png)

![Ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)


![2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2833440.png)
![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)